LogP-Based Lipophilicity Advantage Over the Corresponding Diacid
The target compound exhibits a computed LogP of 0.83, approximately 0.73 log units higher than that of 1-(carboxymethyl)cyclobutane-1-carboxylic acid (XLogP3-AA = 0.1) [1][2]. This difference reflects the replacement of a polar carboxylic acid with a methyl ester, which reduces hydrogen-bond donor count from 2 to 1 and lowers topological polar surface area from 74.6 Ų to 64 Ų [1][2].
| Evidence Dimension | Lipophilicity (LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 0.83 |
| Comparator Or Baseline | 1-(Carboxymethyl)cyclobutane-1-carboxylic acid (CAS 1074-73-3): XLogP3-AA = 0.1 |
| Quantified Difference | ΔLogP ≈ +0.73 (target more lipophilic) |
| Conditions | Computed values; target from Chem-space platform; comparator from PubChem XLogP3-AA prediction |
Why This Matters
A 0.73 log unit increase in LogP corresponds to a theoretical ~5.4-fold increase in octanol-water partition coefficient, which is a meaningful differentiation for medicinal chemistry programs where passive membrane permeability correlates with oral bioavailability [3].
- [1] Chem-space. 1-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid. LogP: 0.83. https://chem-space.com/CSCS00015056971-1D7E7C (accessed 2026-05-05). View Source
- [2] PubChem. 1-(Carboxymethyl)cyclobutane-1-carboxylic acid. CID 13764974. XLogP3-AA: 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/1-_Carboxymethyl_cyclobutane-1-carboxylic-acid (accessed 2026-05-05). View Source
- [3] van der Kolk, M. Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem 2022. Review highlighting the role of lipophilicity modulation via cyclobutane substitution in drug candidate optimization. View Source
